O-Desmethyl Diltiazem Hydrochloride is a significant metabolite of Diltiazem, a calcium channel blocker widely used in the treatment of hypertension and angina. This compound is classified as an impurity in pharmaceutical formulations and is essential for understanding the metabolic pathways of Diltiazem. The compound's Chemical Abstracts Service (CAS) number is 142926-07-6, and it is recognized for its role in pharmacokinetics and drug interactions.
O-Desmethyl Diltiazem Hydrochloride is primarily derived from Diltiazem through O-demethylation, a process that can be catalyzed by cytochrome P450 enzymes, particularly CYP2D6. As a metabolite, it falls under the category of pharmaceutical impurities and metabolites, which are critical for assessing drug safety and efficacy. This compound is classified within the broader family of cardiac drugs and beta-blockers.
The synthesis of O-Desmethyl Diltiazem Hydrochloride involves several methods, with the most common being enzymatic O-demethylation. This reaction typically utilizes cytochrome P450 enzymes to facilitate the removal of a methyl group from the parent compound. The synthesis can be achieved through:
Technical details regarding the enzymatic synthesis highlight the importance of reaction conditions such as temperature, pH, and substrate concentration to optimize yield and purity.
The molecular formula for O-Desmethyl Diltiazem Hydrochloride is , with a molecular weight of approximately 436.95 g/mol. The compound's structure can be represented using various chemical notation systems:
Cl.CNCCN1C(=O)[C@H](OC(=O)C)[C@@H](Sc2ccccc12)c3ccc(OC)cc3
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1
The stereochemistry of O-Desmethyl Diltiazem Hydrochloride is crucial for its biological activity, as indicated by the presence of chiral centers in its structure.
O-Desmethyl Diltiazem Hydrochloride participates in various chemical reactions that are essential for its metabolic pathways. Key reactions include:
These reactions are vital for understanding how O-Desmethyl Diltiazem Hydrochloride interacts with other drugs and how it influences pharmacological effects.
The mechanism of action for O-Desmethyl Diltiazem Hydrochloride is closely related to its parent compound, Diltiazem. It acts primarily as a calcium channel blocker, inhibiting calcium influx into cardiac and smooth muscle cells. This action leads to:
Data indicate that the metabolite may exhibit varying degrees of activity compared to Diltiazem itself, influencing therapeutic outcomes.
Physical properties of O-Desmethyl Diltiazem Hydrochloride include:
Chemical properties include stability under standard conditions but may degrade under extreme pH or temperature variations.
Relevant data regarding its stability profile are essential for formulation development in pharmaceuticals.
O-Desmethyl Diltiazem Hydrochloride has several scientific applications:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8